molecular formula C26H24F3N B1678342 Paliroden CAS No. 188396-77-2

Paliroden

货号 B1678342
CAS 编号: 188396-77-2
分子量: 407.5 g/mol
InChI 键: CNEWKIDCGDXBDE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Paliroden, also known as SR 57667, is an orally active neurotrophic, non-peptidic compound . It activates the synthesis of endogenous neurotrophins . Studies show that the use of Paliroden increased the rate of formation of both neural progenitors and mature neurons . It is indicated for use in Alzheimer’s Disease and Parkinson’s .


Molecular Structure Analysis

Paliroden has a molecular formula of C26H24F3N . It belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing two benzene rings linked together by a C-C bond .

科学研究应用

介绍

Paliroden是生物医学研究中的一种新化合物,在不同科学领域具有多种应用。本概述提供了关于其科学研究应用的见解,不包括与药物使用、剂量和副作用相关的信息。

在可重复计算研究中的应用

Paliroden在增强计算研究的可重复性方面起着重要作用。可重复的研究对于验证科学论断至关重要,特别是在实验科学中,详细的协议允许成功重复和扩展基于原始数据的分析。研究强调了可重复性的重要性,引用了在复制实验结果方面的挑战以及由于不可重复性而撤回的论文数量不断增加的情况(Sandve et al., 2013)。另一项研究主张采取措施优化科学过程,包括可重复性,以增强研究的可信度和效率(Munafo et al., 2017)

对生物医学研究的影响

在生物医学研究中,Paliroden的应用领域涵盖药物成瘾、社会行为和心血管研究等领域。该化合物独特的性质提供了实验优势,对这些研究领域有着重要贡献(Homberg et al., 2017)

增强实验科学

该化合物在增强实验科学的透明度和可重复性方面发挥作用。它参与了一些关注可重复性的研究,强调了为了可重复性而需要详细记录实验的必要性(Begley & Ioannidis, 2015)。此外,Paliroden有助于讨论通过更好的实验设计和方法论来改善可重复性。

在基因组和功能基因组研究中的应用

Paliroden是基因组和功能基因组研究中的关键因素。它被用于探索细胞DNA序列的操纵,以改变细胞命运和生物特征,特别是在治疗基因组编辑的背景下(Doudna, 2020)。这突显了它在推动我们对人类遗传学的理解以及治愈遗传疾病方面的潜力。

安全和危害

When handling Paliroden, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or contact, seek immediate medical attention .

属性

IUPAC Name

1-[2-(4-phenylphenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24F3N/c27-26(28,29)25-8-4-7-24(19-25)23-14-17-30(18-15-23)16-13-20-9-11-22(12-10-20)21-5-2-1-3-6-21/h1-12,14,19H,13,15-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEWKIDCGDXBDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC(=CC=C2)C(F)(F)F)CCC3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870180
Record name Paliroden
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

SR 57667 may be an irreversible MAOB inhibitor.
Record name Paliroden
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05454
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Paliroden

CAS RN

188396-77-2
Record name Paliroden [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188396772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paliroden
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05454
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Paliroden
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PALIRODEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17VJ76L90T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Paliroden
Reactant of Route 2
Reactant of Route 2
Paliroden
Reactant of Route 3
Reactant of Route 3
Paliroden
Reactant of Route 4
Paliroden
Reactant of Route 5
Paliroden
Reactant of Route 6
Reactant of Route 6
Paliroden

Citations

For This Compound
41
Citations
C Labie, B Canolle, S Chatelin, C Lafon… - Current Alzheimer …, 2006 - ingentaconnect.com
… , an effect fully reversed by paliroden treatment. Furthermore, 36… In the migratory stream: we wondered if paliroden may activate … Taken together, these results indicate that paliroden en…
Number of citations: 10 www.ingentaconnect.com
RMA de Bie, CE Clarke, AJ Espay, SH Fox… - The Lancet …, 2020 - thelancet.com
Debate is ongoing regarding when, why, and how to initiate pharmacotherapy for Parkinson's disease. Early initiation of dopaminergic therapies does not convey disease-modifying …
Number of citations: 128 www.thelancet.com
N Pavese, L Kiferle, P Piccini - Parkinsonism & related disorders, 2009 - Elsevier
The most challenging issue when testing putative neuroprotective agents for Parkinson's disease (PD) in clinical trials is the assessment of the effect of the treatment on the …
Number of citations: 34 www.sciencedirect.com
B Ebert - Expert Opinion on Investigational Drugs, 2009 - Taylor & Francis
The development of novel drugs falls into two completely different categories: truly novel drugs and drugs that can be considered as improvements of further advanced and eventually …
Number of citations: 5 www.tandfonline.com
R Duraisamy, P Nagaraja, A Nizam… - …, 2023 - Wiley Online Library
Ammonium trifluoroacetate (ATA) catalysed synthesis of 1,2,5,6‐tetrahydropyridine (THP) derivatives, under eco‐friendly conditions via a facile one‐pot strategy. We have synthesized …
AE Lang, E Melamed, W Poewe… - Movement …, 2013 - Wiley Online Library
There have been numerous trials conducted to evaluate putative disease‐modifying or neuroprotective treatments in Parkinson's disease. These trials have used several different study …
D Harikrishna Reddy, S Misra, B Medhi - Pharmacology, 2014 - karger.com
The major hallmark of Parkinson's disease (PD) is the progressive loss of dopaminergic neurons in the substantia nigra pars compacta, leading to the characteristic motor symptoms of …
Number of citations: 29 karger.com
H Liu, L Wang, W Su, XQ Xie - Pharmaceutical patent analyst, 2014 - Future Science
Alzheimer’s disease (AD) is a progressive neurodegenerative disease, involving a large number of genes, proteins and their complex interactions. Currently, no effective therapeutic …
Number of citations: 20 www.future-science.com
M Hüll, M Berger, M Heneka - Drugs, 2006 - Springer
Currently, there are no disease-modifying therapies available for Alzheimer’s disease (AD). Acetylcholinesterase inhibitors and memantine are licensed for AD and have moderate …
Number of citations: 129 link.springer.com
KR Duque, JA Vizcarra, EJ Hill, AJ Espay - Handbook of Clinical Neurology, 2023 - Elsevier
Clinical trials of putative disease-modifying therapies in neurodegeneration have obeyed the century-old principle of convergence, or lumping, whereby any feature of a …
Number of citations: 1 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。